molecular formula C10H17N B13831541 1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile

1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile

Cat. No.: B13831541
M. Wt: 151.25 g/mol
InChI Key: NNADYLRREIUUGE-UHFFFAOYSA-N
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Description

1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group, an isopropyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyclopentanone with isopropylmagnesium bromide to form 1-methyl-3-propan-2-ylcyclopentanol, which is then converted to the corresponding nitrile using reagents such as phosphorus pentachloride (PCl5) and sodium cyanide (NaCN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives.

Scientific Research Applications

1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through distinct mechanisms. For example, the reduction of the nitrile group to an amine can result in compounds that interact with biological receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, 1-methyl-3-(2-methylpropyl)-: Similar structure but lacks the nitrile group.

    Cyclopentane, 1-methyl-3-(2-methyl-1-propenyl)-: Similar structure with a different substituent on the cyclopentane ring.

    2-methyl-1,3-cyclopentadiene: Contains a cyclopentane ring with different substituents.

Uniqueness

1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The nitrile group allows for a wide range of chemical transformations, making this compound valuable in various research and industrial contexts.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-methyl-3-propan-2-ylcyclopentane-1-carbonitrile

InChI

InChI=1S/C10H17N/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9H,4-6H2,1-3H3

InChI Key

NNADYLRREIUUGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(C1)(C)C#N

Origin of Product

United States

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